Cas no 72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-)
72657-64-8 structure
Product Name:Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
CAS No:72657-64-8
MF:C22H22O7
MW:398.405887126923
CID:565236
PubChem ID:126292
Update Time:2025-04-19
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Chemical and Physical Properties
Names and Identifiers
-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-
- Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-
- stegane
- STEGANE 7B-
- (.+-.)-Stegnane
- 72657-64-8
- NSC-332034
- (-)-Isostegnane
- NSC-332033
- STEGANE DL-
- 72258-40-3
- 3,4,5-trimethoxy-11,18,20-trioxapentacyclo[13.7.0.02,7.09,13.017,21]docosa-1(22),2,4,6,15,17(21)-hexaen-10-one
- NSC332031
- NSC-332030
- NSC332033
- (.+-.)-Isostegnane
- ISOSTEGANE DL-
- 76250-31-2
- NSC332034
- NSC332035
- ISOSTEGANE (-)-
- CHEMBL152275
- DTXSID50993014
- ISOSTEGANE,7-BETA
- NSC-332035
- NSC332032
- NSC-332032
- 6,7,8-Trimethoxy-3a,4,14,14a-tetrahydro-11H-benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one
- (+)-Stegnane
- 72258-54-9
- Benzo(3,4)furo(3',4':6,7)cycloocta(1,2-f)(1,3)benzodioxol-3(1H)-one, 3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, stereoisomer
- NSC332030
- STEGANE (+)
- NSC-332031
- 72657-29-5
-
- Inchi: 1S/C22H22O7/c1-24-18-7-12-5-15-13(9-27-22(15)23)4-11-6-16-17(29-10-28-16)8-14(11)19(12)21(26-3)20(18)25-2/h6-8,13,15H,4-5,9-10H2,1-3H3
- InChI Key: YIIRKVZAEAXDAD-UHFFFAOYSA-N
- SMILES: O1C(C2CC3C=C(C(=C(C=3C3C=C4C(=CC=3CC2C1)OCO4)OC)OC)OC)=O
Computed Properties
- Exact Mass: 398.137
- Monoisotopic Mass: 398.137
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 612
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 72.4Ų
Experimental Properties
- Density: 1.299
- Boiling Point: 624°Cat760mmHg
- Flash Point: 272.9°C
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Security Information
- Storage Condition:2-8°C
Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)- Related Literature
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
72657-64-8 (Benzo[3,4]furo[3',4':6,7]cycloocta[1,2-f][1,3]benzodioxol-3(1H)-one,3a,4,14,14a-tetrahydro-6,7,8-trimethoxy-, (3aR,8aS,14aR)-rel-(-)-) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
CN Supplier
Reagent
上海帛亦医药科技有限公司
Gold Member
CN Supplier
Reagent
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
CN Supplier
Bulk
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
CN Supplier
Reagent